(4-Isopropylphenyl)propylamine

Descripción general

Descripción

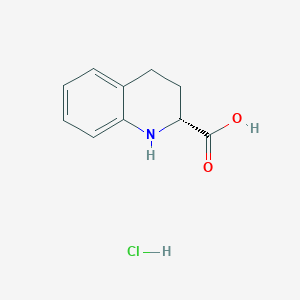

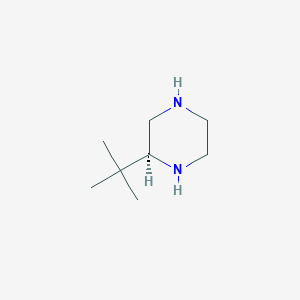

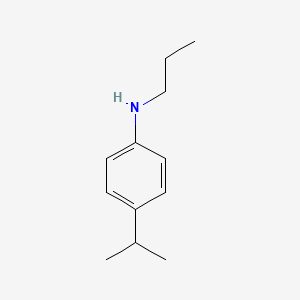

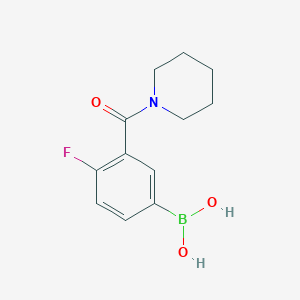

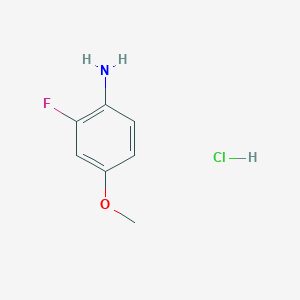

(4-Isopropylphenyl)propylamine, also known as 3-(4-Isopropylphenyl)propan-1-amine, is a chemical compound with the molecular formula C12H19N . It has a molecular weight of 177.29 .

Synthesis Analysis

The synthesis of amines like (4-Isopropylphenyl)propylamine can be achieved through various methods. One common method is the alkylation of ammonia with propanol . Another less common method involves the reduction of propionitrile using hydrogen in the presence of a metal catalyst .Molecular Structure Analysis

The molecular structure of (4-Isopropylphenyl)propylamine consists of a cyclic benzene or phenyl group, a two-carbon ethyl moiety, and a terminal nitrogen . The compound exists as four stereoisomers .Chemical Reactions Analysis

The decomposition of propylamine, a related compound, has been studied extensively. It has been found that the formation of propene and NH3 is a significant reaction, both kinetically and thermodynamically .Physical And Chemical Properties Analysis

(4-Isopropylphenyl)propylamine is predicted to have a boiling point of 265.4±19.0 °C and a density of 0.923±0.06 g/cm3 .Aplicaciones Científicas De Investigación

-

Quantum Chemical Investigation

- Field: Physical Chemistry

- Application: The conformational isomerism of isopropylamine and n-propylamine has been investigated by means of an integrated strategy combining high-level quantum-chemical calculations and high-resolution rotational spectroscopy .

- Method: The equilibrium structures (and thus equilibrium rotational constants) as well as relative energies of all conformers have been computed using the so-called “cheap” composite scheme, which combines the coupled-cluster methodology with second-order Møller−Plesset perturbation theory .

- Results: Spectral assignments confirmed the presence of several conformers with comparable stability and pointed out possible Coriolis resonance effects between some of them .

-

Synthesis of Phosphonate Derivatives

- Field: Organic Chemistry

- Application: The one-pot, three component and facile synthesis of diethyl ((4-isopropylphenyl)(substitutedphenylamino)methyl)phosphonate has been achieved from the reaction of 4-isopropylbenzaldehyde with various substituted amines and diethyl phosphite .

- Method: This synthesis was achieved using the Kabachnik–Fields reaction under room temperature and solvent-free conditions .

- Results: The specific results or outcomes of this synthesis are not detailed in the source .

-

Unimolecular Decomposition Reactions

- Field: Physical Chemistry

- Application: A detailed computational study of the decomposition reaction mechanisms of cis-propylamine (cis-PA), trans-propylamine (trans-PA), and the cis-isomer of its protonated form (cis-HPA) has been carried out .

- Method: Fourteen major pathways with their kinetic and thermodynamic parameters are reported. All reported reactions have been located with a concerted transition state .

- Results: Among six decomposition pathways of trans-PA, the formation of propene and NH3 is the significant one, kinetically and thermodynamically, with an activation energy barrier of 281 kJ mol−1 .

-

Synthesis of Nanomaterials and Catalysts

- Field: Nanotechnology and Industrial Chemistry

- Application: Propylamine is used in the synthesis, size and morphology control, and functionalization of nanosized products. It also finds applications in the preparation of catalysts .

- Method: The specific methods of application or experimental procedures are not detailed in the source .

- Results: The specific results or outcomes of these applications are not detailed in the source .

Safety And Hazards

Propiedades

IUPAC Name |

4-propan-2-yl-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-9-13-12-7-5-11(6-8-12)10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSSXBNFCNFXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Isopropylphenyl)propylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B1437262.png)

![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)